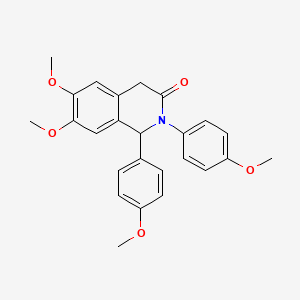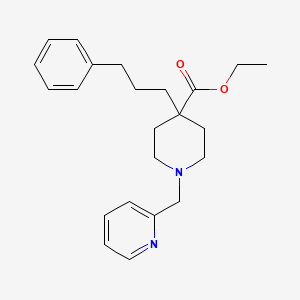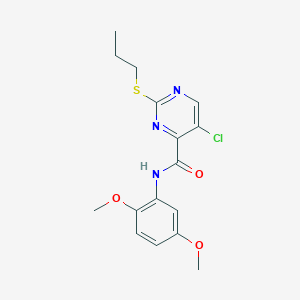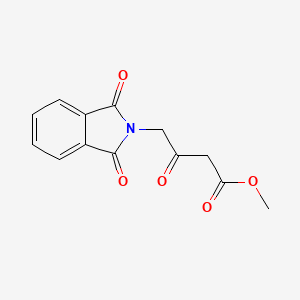
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as LQFM-021, is a novel isoquinoline derivative that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as COX-2, iNOS, and Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the development of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone-based drugs for the treatment of cancer. Furthermore, the potential use of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone as a neuroprotective agent has also been suggested. Overall, further research is needed to fully understand the pharmacological properties and potential applications of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with paraformaldehyde and ammonium acetate to form 1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinoline. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde in the presence of acetic acid to produce 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. The yield of this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and anti-cancer activities. In vitro studies have shown that 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also exhibits anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have demonstrated that 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone reduces inflammation and tumor growth in animal models.
Propiedades
IUPAC Name |
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-28-19-9-5-16(6-10-19)25-21-15-23(31-4)22(30-3)13-17(21)14-24(27)26(25)18-7-11-20(29-2)12-8-18/h5-13,15,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOYUUKTWOJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1,2-bis(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)


![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5153618.png)
![1-(3,5-dimethylphenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153631.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)
